molecular formula C10H12N4O B14487013 1-(4-ethoxyphenyl)-5-methyl-1H-tetrazole CAS No. 64170-54-3

1-(4-ethoxyphenyl)-5-methyl-1H-tetrazole

Cat. No.: B14487013
CAS No.: 64170-54-3
M. Wt: 204.23 g/mol
InChI Key: RVEORWSKGSRHAL-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-5-methyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-5-methyl-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethoxyphenylhydrazine with methyl isocyanate, followed by cyclization with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)-5-methyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted tetrazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

1-(4-ethoxyphenyl)-5-methyl-1H-tetrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

    1-phenyl-5-methyl-1H-tetrazole: Lacks the ethoxy group, resulting in different chemical and biological properties.

    1-(4-methoxyphenyl)-5-methyl-1H-tetrazole: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

    1-(4-ethoxyphenyl)-1H-tetrazole:

Uniqueness: 1-(4-ethoxyphenyl)-5-methyl-1H-tetrazole is unique due to the presence of both the ethoxy and methyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

64170-54-3

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-5-methyltetrazole

InChI

InChI=1S/C10H12N4O/c1-3-15-10-6-4-9(5-7-10)14-8(2)11-12-13-14/h4-7H,3H2,1-2H3

InChI Key

RVEORWSKGSRHAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)C

Origin of Product

United States

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